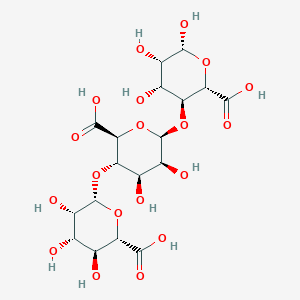
D-Trimannuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Trimannuronic acid: is an alginate oligomer derived from seaweed. It is a trisaccharide composed of three mannuronic acid units. This compound is known for its ability to induce the secretion of tumor necrosis factor-alpha by mouse macrophage cell lines, making it valuable in various research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Trimannuronic acid is typically prepared through the extraction and purification of alginate from seaweed. The alginate is then subjected to controlled hydrolysis to obtain oligomers of varying lengths, including this compound .
Industrial Production Methods: The industrial production of this compound involves the large-scale cultivation of seaweed, followed by extraction and purification processes. The alginate is extracted using alkaline solutions, and the resulting solution is filtered and precipitated to obtain the alginate. Controlled hydrolysis is then performed to produce the desired oligomers .
Analyse Des Réactions Chimiques
Types of Reactions: D-Trimannuronic acid undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or sodium periodate are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
D-Trimannuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inducing cytokine production in immune cells.
Medicine: Investigated for its potential in pain management and treatment of vascular dementia.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products .
Mécanisme D'action
D-Trimannuronic acid exerts its effects by inducing the secretion of tumor necrosis factor-alpha from macrophage cell lines. This cytokine plays a crucial role in the inflammatory response and is involved in various cellular processes, including apoptosis and cell proliferation. The molecular targets and pathways involved include the tumor necrosis factor receptor and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Dimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Comparison: D-Trimannuronic acid is unique due to its specific trisaccharide structure, which imparts distinct biological activities compared to other mannuronic acid oligomers. Its ability to induce tumor necrosis factor-alpha secretion is particularly noteworthy, making it valuable in research related to inflammation and immune response .
Propriétés
Formule moléculaire |
C18H26O19 |
|---|---|
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |
Clé InChI |
LCLHHZYHLXDRQG-BUOBQAFFSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
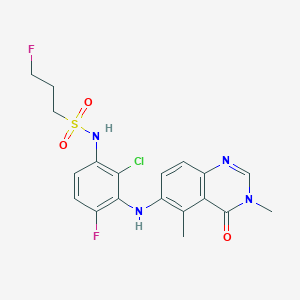
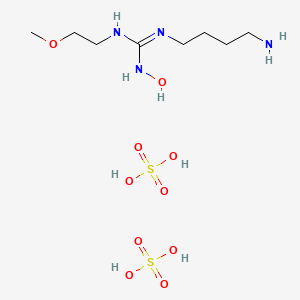
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)



![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
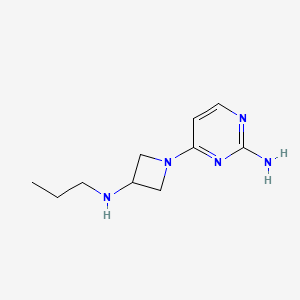
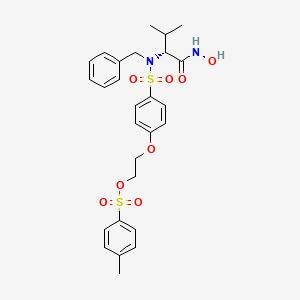
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
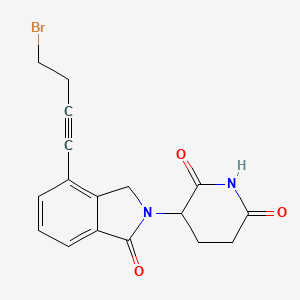
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
